Cas no 1806906-43-3 (2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide)

2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide structure
1806906-43-3 structure
Product name:2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide
CAS No:1806906-43-3
MF:C6H4BrF2IN2O2S
Molecular Weight:412.97843837738
CID:4864229

2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide
    • インチ: 1S/C6H4BrF2IN2O2S/c7-4-2(5(8)9)1-3(6(10)12-4)15(11,13)14/h1,5H,(H2,11,13,14)
    • InChIKey: CIZVIUJVNQGZBI-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(C(F)F)=C(N=1)Br)S(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 324
  • トポロジー分子極性表面積: 81.4
  • XLogP3: 1.7

2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029056418-1g
2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide
1806906-43-3 97%
1g
$2,890.60 2022-03-31
Alichem
A029056418-500mg
2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide
1806906-43-3 97%
500mg
$1,711.50 2022-03-31
Alichem
A029056418-250mg
2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide
1806906-43-3 97%
250mg
$1,008.00 2022-03-31

2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide 関連文献

2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamideに関する追加情報

Recent Advances in the Study of 2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide (CAS: 1806906-43-3)

2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide (CAS: 1806906-43-3) is a halogenated pyridine derivative that has recently gained attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery. This compound, characterized by its unique sulfonamide and halogen substituents, has been explored for its utility in the synthesis of novel bioactive molecules targeting various diseases, including cancer and infectious diseases.

Recent studies have highlighted the role of 2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide in the development of kinase inhibitors. Kinases are critical targets in oncology, and the structural features of this compound allow for efficient modifications to enhance binding affinity and selectivity. Researchers have successfully incorporated this scaffold into lead compounds that exhibit potent inhibitory activity against specific kinase isoforms, paving the way for further optimization and preclinical evaluation.

In addition to its application in kinase inhibitor design, this compound has also been investigated for its potential in antimicrobial drug development. The presence of multiple halogen atoms and the sulfonamide group provides opportunities for interactions with bacterial enzymes, making it a promising candidate for combating resistant strains. Preliminary studies have demonstrated its efficacy against Gram-positive bacteria, with ongoing research focusing on broadening its spectrum of activity.

The synthetic accessibility of 2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide has been another area of focus. Recent advancements in halogenation and sulfonylation techniques have improved the yield and purity of this compound, facilitating its use in high-throughput screening and combinatorial chemistry. These methodological improvements are expected to accelerate the discovery of new therapeutic agents derived from this scaffold.

Despite its promising applications, challenges remain in the optimization of pharmacokinetic properties and toxicity profiles of derivatives based on this compound. Current research efforts are directed toward addressing these issues through structural modifications and formulation strategies. Collaborative studies between academic institutions and pharmaceutical companies are underway to translate these findings into clinically viable candidates.

In conclusion, 2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide (CAS: 1806906-43-3) represents a valuable tool in medicinal chemistry, with diverse applications in drug discovery. Its unique structural features and synthetic versatility make it a focal point for ongoing research, and future studies are likely to uncover additional therapeutic potentials. Continued exploration of this compound is expected to contribute significantly to the development of next-generation pharmaceuticals.

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